molecular formula C10H10N2O2S B1300853 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 39123-62-1

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B1300853
CAS No.: 39123-62-1
M. Wt: 222.27 g/mol
InChI Key: CMXIZNWHIOYYKH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thioxo group and a methoxyphenyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with thiourea and glycine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidinone ring.

  • Step 1: Formation of Schiff Base

      Reagents: 4-methoxybenzaldehyde, thiourea

      Conditions: Acidic medium, typically hydrochloric acid

      Reaction: [ \text{4-methoxybenzaldehyde} + \text{thiourea} \rightarrow \text{Schiff base} ]

  • Step 2: Cyclization

      Reagents: Schiff base, glycine

      Conditions: Heating under reflux

      Reaction: [ \text{Schiff base} + \text{glycine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of both a thioxo group and an imidazolidinone ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXIZNWHIOYYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192376
Record name Hydantoin, 3-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-62-1
Record name Hydantoin, 3-(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 3-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 3
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 4
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 5
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 6
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one

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